5-(2-Tolyl)furan-2-boronic acid
CAS No.: 2096337-07-2
Cat. No.: VC11709399
Molecular Formula: C11H11BO3
Molecular Weight: 202.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096337-07-2 |
|---|---|
| Molecular Formula | C11H11BO3 |
| Molecular Weight | 202.02 g/mol |
| IUPAC Name | [5-(2-methylphenyl)furan-2-yl]boronic acid |
| Standard InChI | InChI=1S/C11H11BO3/c1-8-4-2-3-5-9(8)10-6-7-11(15-10)12(13)14/h2-7,13-14H,1H3 |
| Standard InChI Key | JBUQFOBMHCTLPH-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(O1)C2=CC=CC=C2C)(O)O |
| Canonical SMILES | B(C1=CC=C(O1)C2=CC=CC=C2C)(O)O |
Introduction
Structural and Functional Characteristics of Furan Boronic Acids
Core Structure and Substitution Patterns
Furan boronic acids are heterocyclic compounds featuring a five-membered furan ring with a boronic acid (-B(OH)₂) substituent. In 5-(2-Tolyl)furan-2-boronic acid, the boronic acid group occupies the 2-position of the furan ring, while a 2-methylphenyl (2-tolyl) group is attached at the 5-position . This substitution pattern enhances steric and electronic properties, making it suitable for coupling reactions requiring regioselectivity.
Table 1: Comparative Structural Data for Furan Boronic Acids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|
| Furan-2-boronic acid | 13331-23-2 | C₄H₅BO₃ | 111.89 | - | - |
| 5-Formyl-2-furylboronic acid | 4347-32-4 | C₅H₅BO₃S | 155.97 | 1.25 | 247.7 |
| 5-(2-Tolyl)furan-2-boronic acid* | - | C₁₁H₁₁BO₃ | 202.02 | - | - |
*Theoretical values based on structural analogs .
Electronic and Steric Effects
The electron-withdrawing boronic acid group at the 2-position directs electrophilic substitution to the 5-position of the furan ring, while the 2-tolyl group introduces steric bulk. This combination is advantageous in Suzuki couplings, where controlled reactivity is essential for forming biaryl linkages in drug candidates .
Applications in Pharmaceutical Research
Suzuki-Miyaura Cross-Coupling Reactions
Furan boronic acids are pivotal in constructing aromatic heterocycles for drug candidates. For instance, 5-formyl-2-furylboronic acid has been employed in synthesizing kinase inhibitors and antiviral agents . The 2-tolyl variant could similarly serve in creating tyrosine kinase inhibitors or anti-inflammatory compounds, leveraging its bulky substituent for target selectivity.
Case Study: Antiviral Agents
A 2020 study highlighted furan-2-boronic acid (CAS 13331-23-2) as a precursor for protease inhibitors targeting viral replication . The 2-tolyl group’s hydrophobicity might enhance binding affinity to viral enzymes, though experimental validation is required.
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